molecular formula C20H18N2O2 B1332541 1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde CAS No. 433963-38-3

1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1332541
CAS No.: 433963-38-3
M. Wt: 318.4 g/mol
InChI Key: XMCBRHYERQRUGY-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a unique structure that combines two indole moieties, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of such complex indole derivatives often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and can involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would produce an alcohol. Substitution reactions can introduce various functional groups onto the indole rings, leading to a wide range of derivatives.

Scientific Research Applications

1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-2-carboxaldehyde: A simpler indole derivative with a single aldehyde group.

    2,3-Dihydro-1H-indole: A reduced form of indole with a saturated ring.

    2-Methyl-1H-indole: An indole derivative with a methyl group at the 2-position.

Uniqueness

1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde is unique due to its combination of two indole moieties and the presence of both carbonyl and aldehyde functional groups. This structural complexity allows for a diverse range of chemical reactions and potential biological activities, distinguishing it from simpler indole derivatives.

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-14-17(13-23)16-7-3-5-9-19(16)22(14)12-20(24)21-11-10-15-6-2-4-8-18(15)21/h2-9,13H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCBRHYERQRUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354824
Record name 1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433963-38-3
Record name 1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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